molecular formula C8H10N4O2 B14408065 5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile CAS No. 84158-00-9

5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile

Katalognummer: B14408065
CAS-Nummer: 84158-00-9
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: PUBFHAOQXBRIJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile typically involves the nitration of a pyrazole derivative. One common method involves the treatment of a pyrazole compound with a nitrating mixture consisting of sulfuric acid, nitric acid, and water in a specific ratio. The reaction mixture is usually cooled to maintain a temperature of 5–10°C and is maintained at that temperature for several hours to ensure complete nitration .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitro-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    3,5-Dinitro-1H-pyrazole: Contains two nitro groups, leading to different reactivity and applications.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with additional functional groups.

Uniqueness

5-(5-Nitro-1H-pyrazol-1-yl)pentanenitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

84158-00-9

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

5-(5-nitropyrazol-1-yl)pentanenitrile

InChI

InChI=1S/C8H10N4O2/c9-5-2-1-3-7-11-8(12(13)14)4-6-10-11/h4,6H,1-3,7H2

InChI-Schlüssel

PUBFHAOQXBRIJT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N(N=C1)CCCCC#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.